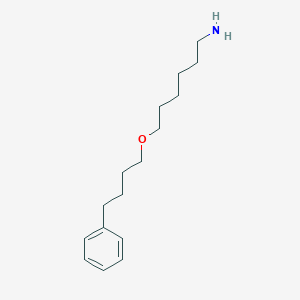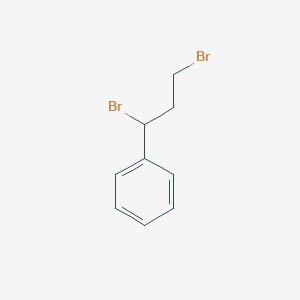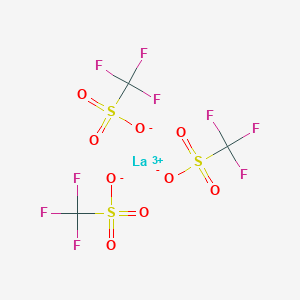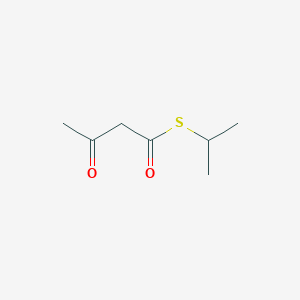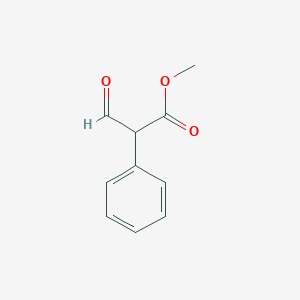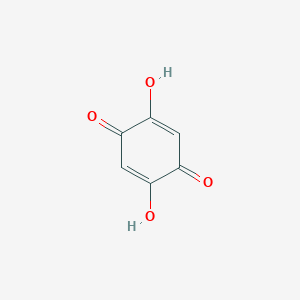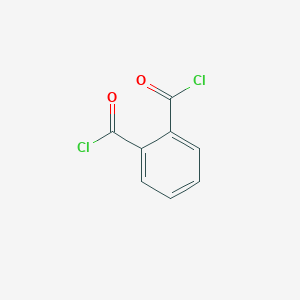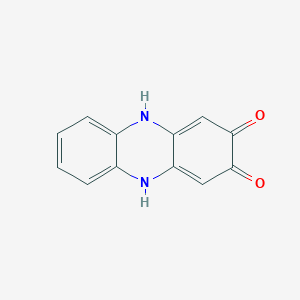
2,3-Phenazinediol
概要
説明
2,3-Phenazinediol is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their vibrant colors and diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Phenazinediol typically involves the condensation of 1,2-diaminobenzene with suitable carbonyl compounds. One common method is the oxidative cyclization of 1,2-diaminobenzene with diphenylamines. This reaction is often catalyzed by palladium and involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 2,3-Phenazinediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized phenazine derivatives with halogens, nitro groups, or sulfonic acid groups.
科学的研究の応用
2,3-Phenazinediol has a wide range of applications in scientific research:
Biology: The compound’s ability to generate reactive oxygen species makes it valuable in studying oxidative stress and cellular responses.
Medicine: Its potential as a photosensitizer is explored in photodynamic therapy for cancer treatment.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2,3-Phenazinediol primarily involves its ability to generate singlet oxygen upon light irradiation. This process involves the absorption of light by the compound, leading to the formation of an excited singlet state. The excited singlet state undergoes intersystem crossing to form a triplet state, which then transfers energy to molecular oxygen, generating singlet oxygen . This reactive oxygen species can then participate in various chemical and biological processes.
類似化合物との比較
- Phenazine-1,6-diol
- Phenazine-2,3-diamine
- Phenazine-1-carboxylic acid
Comparison: 2,3-Phenazinediol is unique due to its specific substitution pattern on the phenazine ring, which imparts distinct chemical and photophysical properties. Compared to phenazine-1,6-diol, this compound has different reactivity and solubility characteristics. Phenazine-2,3-diamine, on the other hand, has amino groups instead of hydroxyl groups, leading to different chemical behavior and applications. Phenazine-1-carboxylic acid has a carboxyl group, making it more acidic and suitable for different types of reactions and applications .
特性
IUPAC Name |
phenazine-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLITJCYDVORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




